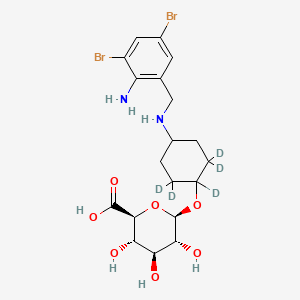

Ambroxol O-glucuronide-d5

Description

Ambroxol O-glucuronide-d5 is a deuterated metabolite of ambroxol, a mucolytic and pharmacological chaperone used in respiratory disorders and lysosomal storage diseases like Gaucher disease and Parkinson’s disease (PD) . The compound is formed via glucuronidation, a Phase II metabolic process that enhances water solubility for renal excretion. The deuterium substitution (five deuterium atoms) in this compound makes it a critical internal standard in mass spectrometry-based pharmacokinetic studies, enabling precise quantification of ambroxol and its metabolites in biological samples .

Properties

Molecular Formula |

C19H26Br2N2O7 |

|---|---|

Molecular Weight |

559.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1/i3D2,4D2,11D |

InChI Key |

SWWWCJOOFQHHAM-BVVYIAMCSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)([2H])[2H])NCC3=C(C(=CC(=C3)Br)Br)N)[2H] |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide-d5 involves multiple steps, starting from o-toluidine. The process includes electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis . The deuterated form is achieved by incorporating deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: Ambroxol O-glucuronide-d5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Pharmacokinetic Studies

Ambroxol O-glucuronide-d5 is utilized in pharmacokinetic studies to trace the metabolic pathways of ambroxol. The incorporation of deuterium atoms enhances the stability of the compound, allowing for precise tracking during analytical processes. This is crucial for understanding how ambroxol is metabolized in the body and can lead to improved therapeutic regimens.

- Metabolic Tracing : The deuterated structure allows researchers to differentiate between the parent compound and its metabolites in biological samples, facilitating detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles.

Interaction Studies

Research involving this compound focuses on its interactions with other drugs and biological systems. These studies are essential for assessing safety profiles and optimizing therapeutic regimens.

- Drug-Drug Interactions : Understanding how this compound interacts with other medications can help prevent adverse effects and enhance efficacy in combination therapies.

Therapeutic Optimization

This compound's unique properties make it an important tool in optimizing treatments for respiratory diseases characterized by excessive mucus production.

- Enhanced Efficacy : By studying this metabolite, researchers can identify optimal dosing strategies that maximize therapeutic effects while minimizing side effects.

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound in various contexts:

- Study on Drug Metabolism : A study demonstrated that this compound could be effectively used to trace ambroxol's metabolic pathways in vivo, providing insights into its pharmacokinetics and potential interactions with other drugs.

- Therapeutic Efficacy Research : Research highlighted that utilizing this metabolite in clinical trials could improve patient outcomes by allowing for more tailored dosing strategies based on individual metabolic responses.

Mechanism of Action

Ambroxol O-glucuronide-d5 exerts its effects by stimulating the synthesis and release of surfactant by type II pneumocytes. Surfactants reduce the adhesion of mucus to the bronchial wall, improving its transport and providing protection against infection and irritating agents. The compound also inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, reducing inflammation and improving airway function .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1241045-91-9

- Molecular Formula : C₁₉H₂₆Br₂N₂O₇

- Molecular Weight : 554.23 g/mol

- Purity : >95% (HPLC)

- Storage : -20°C, short shelf life .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Ambroxol O-glucuronide-d5 with structurally or functionally related glucuronides and deuterated ambroxol derivatives:

Key Observations :

- Structural Differences: this compound contains bromine atoms and a glucuronide moiety, distinguishing it from flavonoid or indole-based glucuronides.

- Deuterated Analogs : Compared to Ambroxol-d5 HCl, the O-glucuronide form includes a glucuronic acid group, altering its polarity and metabolic stability .

Pharmacokinetic and Pharmacodynamic Comparisons

- This compound vs. Parent Drug (Ambroxol): Ambroxol exerts mucolytic, anti-inflammatory, and chaperone activities by stabilizing glucocerebrosidase (GCase) and enhancing autophagy . Its glucuronide metabolite, however, is primarily inactive and facilitates excretion.

- Comparison with Other Glucuronides :

Biological Activity

Ambroxol O-glucuronide-d5 is a deuterated metabolite of ambroxol, a widely used expectorant and mucolytic agent. This compound has gained attention for its potential therapeutic applications beyond respiratory conditions, particularly in the treatment of lysosomal storage diseases such as Gaucher disease (GD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant research findings.

This compound acts primarily as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in patients with Gaucher disease. The mechanism involves stabilizing the mutant forms of GCase, enhancing its activity and facilitating its transport to lysosomes where it is needed for substrate degradation. This stabilization occurs through the following mechanisms:

- pH-Dependent Binding : Ambroxol binds to GCase preferentially at neutral pH levels found in the endoplasmic reticulum, promoting enzyme stability and activity before it reaches the acidic lysosomal environment where its activity is normally diminished .

- Inhibition and Activation : While ambroxol exhibits mixed-type inhibition characteristics towards GCase, it also enhances the activity of certain mutant forms of the enzyme, leading to reduced accumulation of glucosylceramide in cells .

2. Clinical Studies and Findings

Recent studies have explored the efficacy and safety of ambroxol as a treatment option for Gaucher disease, particularly focusing on its neurological manifestations. The following table summarizes key findings from clinical trials:

3. Case Studies

In a pilot study involving five patients with neuronopathic Gaucher disease, high-dose oral ambroxol was administered alongside standard enzyme replacement therapy. The results indicated:

- Safety and Tolerability : Ambroxol was well tolerated with no serious adverse effects reported.

- Neurological Improvements : Patients exhibited significant reductions in myoclonus and improvements in gross motor function. Two patients regained the ability to walk after treatment .

- Biochemical Efficacy : There was a notable increase in GCase activity within lymphocytes and a decrease in glucosylsphingosine levels in cerebrospinal fluid .

4. Research Findings

The biological activity of this compound extends beyond Gaucher disease, with implications for other conditions characterized by lysosomal dysfunction:

- Neuroprotective Effects : Ambroxol has been investigated for its potential neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease . It appears to mitigate oxidative stress and improve neuronal survival under pathological conditions.

- Antioxidant Properties : The compound exhibits antioxidant effects that may contribute to its therapeutic benefits by reducing oxidative damage within cells .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Ambroxol O-glucuronide-d5 in pharmacokinetic studies?

- Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying deuterated metabolites like this compound. Use deuterated internal standards to correct for matrix effects and ionization variability. Method validation should include parameters such as linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) . For chromatographic separation, optimize mobile phases (e.g., acetonitrile/ammonium formate) and column temperatures (e.g., 40°C) to resolve glucuronide metabolites from endogenous interferents .

Q. How is this compound validated as a reference standard in enzyme activity assays?

- Answer : Validate its purity (>98% by HPLC) and stability (e.g., freeze-thaw cycles, long-term storage at -80°C). Cross-validate against non-deuterated Ambroxol glucuronide using tandem mass spectrometry to confirm isotopic integrity. Ensure batch-to-batch consistency via nuclear magnetic resonance (NMR) and high-resolution MS . For enzyme assays (e.g., glucocerebrosidase), use thermal shift assays to verify that deuterated analogs do not alter protein binding kinetics compared to native compounds .

Q. What protocols ensure accurate preparation of this compound stock solutions for in vitro studies?

- Answer : Prepare stock solutions in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Quantify concentration via UV-Vis spectroscopy at 248 nm (λmax for ambroxol derivatives) and confirm with gravimetric analysis. Use inert atmosphere handling to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Ambroxol metabolite quantification across LC-MS and immunoassay platforms?

- Answer : Discrepancies often arise from cross-reactivity in immunoassays or ion suppression in LC-MS. Perform cross-validation by spiking this compound into biological matrices (e.g., plasma) and comparing recovery rates. Use stable isotope dilution assays (SIDA) to improve LC-MS accuracy . For immunoassays, validate epitope specificity using competitive binding assays with deuterated vs. non-deuterated standards .

Q. What experimental designs are optimal for studying the pH-dependent binding of Ambroxol derivatives to lysosomal enzymes?

- Answer : Use hydrogen/deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces under varying pH conditions (e.g., pH 4.5 for lysosomes vs. pH 7.4 for endoplasmic reticulum). Pair this with molecular dynamics simulations to predict residue-specific stabilization effects. For functional validation, measure glucocerebrosidase activity in GD fibroblasts treated with this compound at lysosomal vs. neutral pH .

Q. How should researchers address conflicting data on Ambroxol’s efficacy in advanced-stage Gaucher disease (GD)?

- Answer : Conflicting results may stem from disease heterogeneity or pharmacokinetic variability. Stratify patient cohorts by genotype (e.g., N370S vs. L444P) and disease severity (e.g., spleen volume, biomarker levels). Use this compound as a tracer in pharmacokinetic/pharmacodynamic (PK/PD) models to correlate drug exposure with enzyme activity in target tissues. Incorporate cerebrospinal fluid (CSF) sampling to assess blood-brain barrier penetration in neurodegenerative GD subtypes .

Q. What statistical approaches are recommended for optimizing formulation parameters of Ambroxol derivatives?

- Answer : Apply response surface methodology (RSM) with a face-centered central composite design to optimize variables like excipient ratios (e.g., cross-linked starch) and dissolution rates. Validate models using checkpoint batches and calculate prediction error (<5%). Use ANOVA to identify significant factors (p < 0.05) impacting drug release profiles .

Methodological Considerations for Data Interpretation

Q. How can thermal denaturation assays be adapted to assess deuterated Ambroxol derivatives’ stabilization of mutant enzymes?

- Answer : Perform differential scanning fluorimetry (DSF) with SYPRO Orange dye. Compare melting temperatures (Tm) of mutant glucocerebrosidase incubated with this compound vs. non-deuterated analogs. Include negative controls (DMSO vehicle) and validate with Western blotting to confirm protein stability post-denaturation .

Q. What strategies mitigate matrix effects in LC-MS quantification of Ambroxol metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.